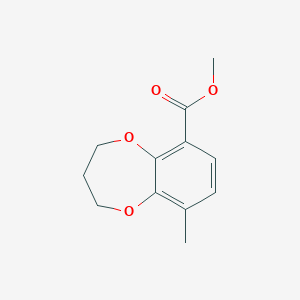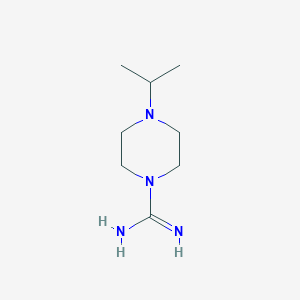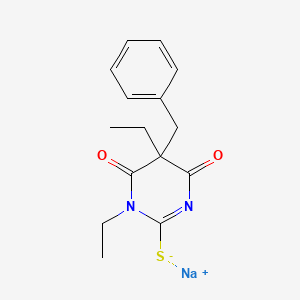
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton Barbituric acid derivatives have been widely studied for their pharmacological properties, particularly as sedatives and hypnotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the preparation of 5-benzyl-1,5-diethyl-2-thio-barbituric acid, sodium salt, the following steps are generally followed:
Condensation Reaction: Urea is condensed with diethyl malonate in the presence of a base to form 5,5-diethylbarbituric acid.
Thio Substitution: The oxygen atom at the 2-position is replaced with a sulfur atom using a thionating agent such as phosphorus pentasulfide.
Benzylation: The benzyl group is introduced at the 5-position through a nucleophilic substitution reaction using benzyl chloride.
Formation of Sodium Salt: The final compound is converted to its sodium salt form by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted barbituric acid derivatives.
Applications De Recherche Scientifique
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with gamma-aminobutyric acid receptors.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of gamma-aminobutyric acid, leading to a sedative and hypnotic effect. The thio group and benzyl group contribute to its unique binding properties and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: A widely used barbiturate with similar sedative and hypnotic properties.
Sodium 5,5-diethylbarbiturate: Another barbiturate derivative with similar chemical structure but without the benzyl and thio groups.
Uniqueness
Barbituric acid, 5-benzyl-1,5-diethyl-2-thio-, sodium salt is unique due to the presence of the benzyl and thio groups, which enhance its binding affinity and potency compared to other barbiturates. These structural modifications also influence its pharmacokinetic properties, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
66941-97-7 |
|---|---|
Formule moléculaire |
C15H17N2NaO2S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
sodium;5-benzyl-1,5-diethyl-4,6-dioxopyrimidine-2-thiolate |
InChI |
InChI=1S/C15H18N2O2S.Na/c1-3-15(10-11-8-6-5-7-9-11)12(18)16-14(20)17(4-2)13(15)19;/h5-9H,3-4,10H2,1-2H3,(H,16,18,20);/q;+1/p-1 |
Clé InChI |
YGHCYRIBOIAGRZ-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)N=C(N(C1=O)CC)[S-])CC2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
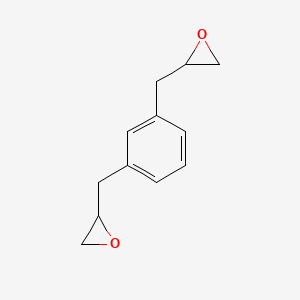
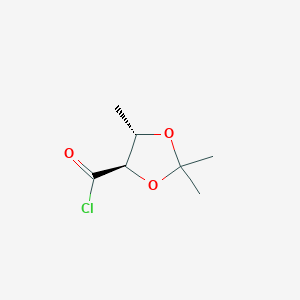
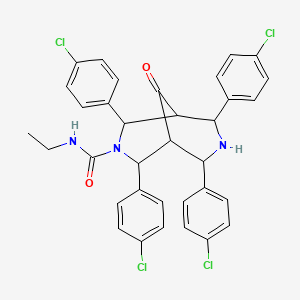
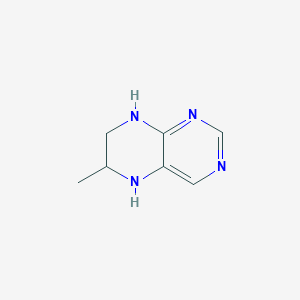
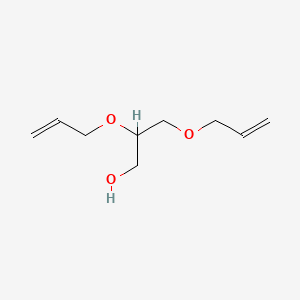
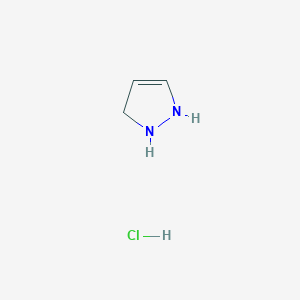
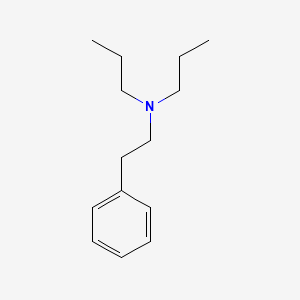
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

